REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:22]=[CH:21][C:20]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]([CH3:24])([CH3:23])[C:12]=2[CH:11]=1)([O-])=O.P(OCC)(OCC)OCC>>[CH3:23][C:13]1([CH3:24])[C:12]2[CH:11]=[C:10]3[C:5]4[C:4]([NH:1][C:22]3=[CH:21][C:20]=2[C:19]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]1=2)=[CH:9][CH:8]=[CH:7][CH:6]=4
|
Name
|
2-(2-nitrophenyl)-9,9-dimethyl-9H-fluorene
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Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=2C(C3=CC=CC=C3C2C=C1)(C)C
|
Name
|
|
Quantity
|
290.3 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The triethyl phosphite which remains is subsequently removed by distillation (72-76° C./9 mm Hg)
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Type
|
ADDITION
|
Details
|
Water/MeOH (1:1) is added to the residue
|
Type
|
FILTRATION
|
Details
|
the solid is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised
|
Name
|
|
Type
|
|
Smiles
|
CC1(C=2C=CC=CC2C=2C=C3C(=CC12)C1=CC=CC=C1N3)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |